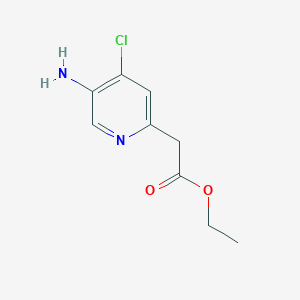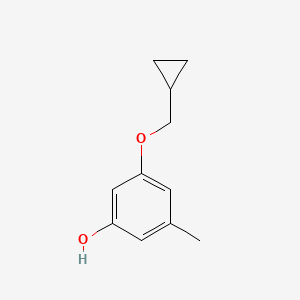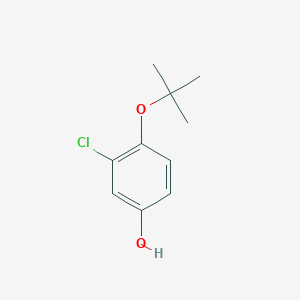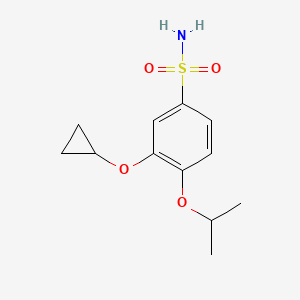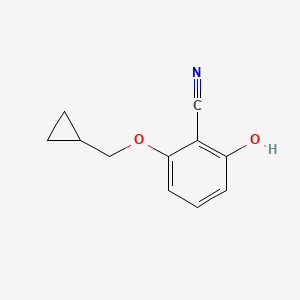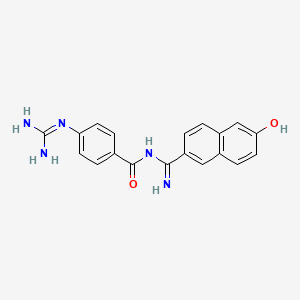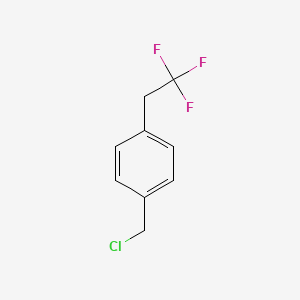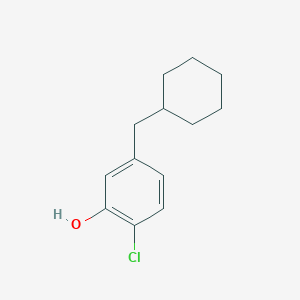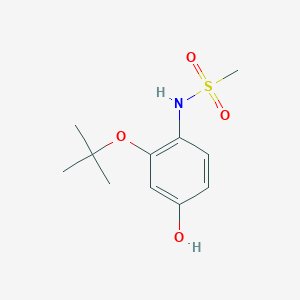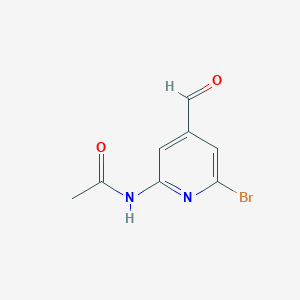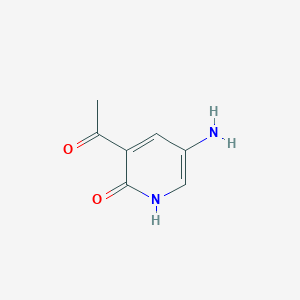![molecular formula C7H11NO4 B14848048 2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and the presence of carboxymethyl and acetic acid functional groups. The stereochemistry of the compound is defined by the (2S,3S)-trans configuration, indicating the spatial arrangement of the substituents around the azetidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of azetidine-2-carboxylic acid derivatives, which undergo cyclization in the presence of suitable reagents to form the azetidine ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of (2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the azetidine ring.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, influencing their activity. The carboxymethyl and acetic acid groups can form hydrogen bonds and ionic interactions with target molecules, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Domoic Acid: A kainic acid-type neurotoxin with a similar carboxymethyl group.
Azetidine-2-carboxylic Acid: A precursor in the synthesis of (2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid.
Pyrrolidine Derivatives: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
(2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid is unique due to its specific stereochemistry and the presence of both carboxymethyl and acetic acid functional groups. This combination of features makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H11NO4 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2-[2-(carboxymethyl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)1-4-3-8-5(4)2-7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
GZERYUBMFIMTJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(N1)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


